4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid
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Overview
Description
4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid is a chemical compound with a complex structure that includes a benzoic acid moiety and a pyrimidine ring substituted with a chloro and cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring. The cyclopropylamino group is introduced through a nucleophilic substitution reaction, and the chloro group is added via halogenation. The final step involves the coupling of the pyrimidine ring with the benzoic acid moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-cyclopropyl-6-hydroxy-4-pyrimidine-carboxylic acid
- 2-Cyclohexyl-1,6-heptadien-3-one
- 3-Methylcyclotetradec-5-en-1-one
Uniqueness
4-(5-Chloro-2-cyclopropylaminopyrimidin-4-yl)benzoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C14H12ClN3O2 |
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Molecular Weight |
289.71 g/mol |
IUPAC Name |
4-[5-chloro-2-(cyclopropylamino)pyrimidin-4-yl]benzoic acid |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-7-16-14(17-10-5-6-10)18-12(11)8-1-3-9(4-2-8)13(19)20/h1-4,7,10H,5-6H2,(H,19,20)(H,16,17,18) |
InChI Key |
ZPJRKUXRQUAQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=C(C(=N2)C3=CC=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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